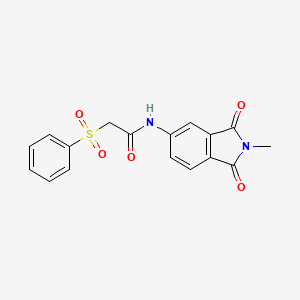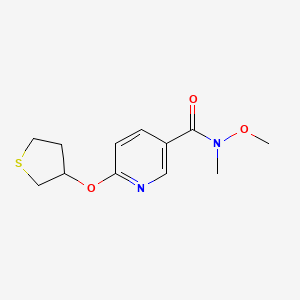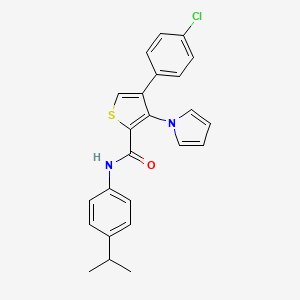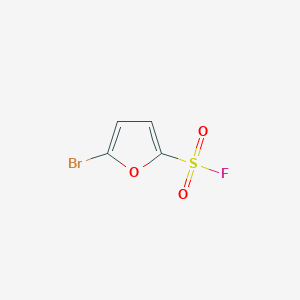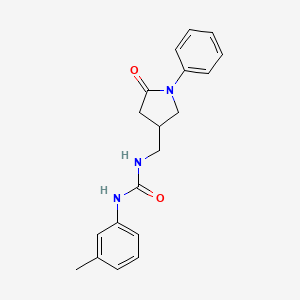
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as "OTUD-6B" and has been studied for its role in cancer treatment and other diseases. In
Wissenschaftliche Forschungsanwendungen
Osmolyte Functions in Organisms
Research on osmolytes, which include urea derivatives, explores their role in organisms that accumulate these substances in response to environmental stress. Urea and methylamines form a notable combination used by marine cartilaginous fishes and the coelacanth as osmolytes. The balance between urea (a denaturant) and trimethylamine N-oxide (TMAO, a stabilizer) at a 2:1 molar ratio has been studied for its effects on protein stability, demonstrating the complex interplay between these molecules in osmoregulation and protein stabilization (T. Lin & S. N. Timasheff, 1994).
Hydrogel Formation and Tuning
The formation of hydrogels using urea derivatives has been researched for their potential in creating materials with tunable physical properties. One study found that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gel's properties varying depending on the anion present. This discovery offers a method to adjust the gels' characteristics for specific applications (G. Lloyd & J. Steed, 2011).
Catalytic and Synthetic Applications
Urea derivatives have been utilized in catalysis and synthesis, offering a pathway to creating various organic compounds. For instance, asymmetric, catalytic reactions involving oxocarbenium ions have been facilitated by simple chiral urea and thiourea derivatives. This process underscores the utility of urea-based catalysts in enantioselective synthesis (S. Reisman, A. Doyle, & E. Jacobsen, 2008).
Antitumor and Antimicrobial Activities
The structural framework similar to "1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(m-tolyl)urea" has been explored for potential antitumor and antimicrobial applications. Novel synthetic methods have been developed for compounds acting as intermediates in anticancer drugs, highlighting the importance of urea derivatives in pharmaceutical research (Binliang Zhang et al., 2019).
Structural Analysis and Material Science
Ureas form characteristic hydrogen-bonded networks, which have been a subject of study in crystal engineering and material science. The understanding of these hydrogen bonds and the structures they form is crucial for developing new materials with specific properties. Research on commensurate and incommensurate hydrogen bonds in crystals containing urea and oxamide molecules has provided insights into designing materials with desired structural characteristics (T. Nguyen, F. W. Fowler, & J. Lauher, 2001).
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-6-5-7-16(10-14)21-19(24)20-12-15-11-18(23)22(13-15)17-8-3-2-4-9-17/h2-10,15H,11-13H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGJDXGUUIAPHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(m-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

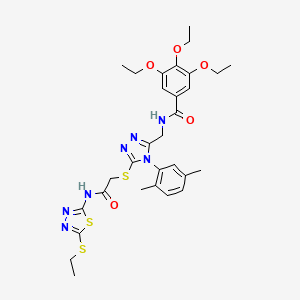
![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)
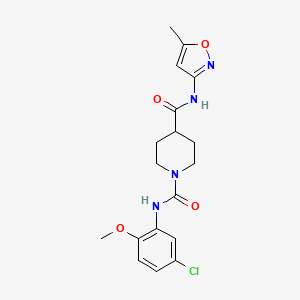
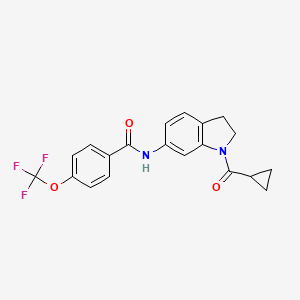
![N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2363579.png)
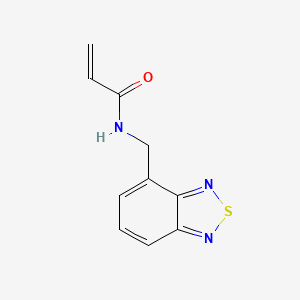
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)

![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2363589.png)
![morpholino(2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-yl)methanone](/img/structure/B2363590.png)
